molecular formula C22H11NO5S B120482 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- CAS No. 152165-12-3

1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-

Cat. No. B120482
M. Wt: 401.4 g/mol
InChI Key: SZLDOOXGUDQKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with DNA and inhibiting the activity of enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

Studies have shown that 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- exhibits antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the replication of the hepatitis B virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- in lab experiments is its potential as a fluorescent probe. The compound is also relatively easy to synthesize using the methods described above. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-. One direction is to further investigate its mechanism of action and optimize its use in applications such as antitumor and antiviral therapies. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.

Synthesis Methods

1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has been synthesized using different methods, including the reaction of 2,3-dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine with sulfuric acid. The compound has also been synthesized using a one-pot reaction involving the condensation of 2-aminonicotinic acid and 1,2-dihydro-1,2-phenanthrenedione followed by oxidation with sulfuric acid.

Scientific Research Applications

1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

CAS RN

152165-12-3

Product Name

1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-

Molecular Formula

C22H11NO5S

Molecular Weight

401.4 g/mol

IUPAC Name

15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(20),2,4,6,8,10(23),11(21),12,14(22),18-decaene-5-sulfonic acid

InChI

InChI=1S/C22H11NO5S/c24-21-15-6-4-12-10-2-1-3-14-17(29(26,27)28)9-8-11(18(10)14)13-5-7-16(22(25)23-21)20(15)19(12)13/h1-9H,(H,23,24,25)(H,26,27,28)

InChI Key

SZLDOOXGUDQKFB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O

Pictograms

Corrosive; Irritant

synonyms

2,3-Dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine-8-sulfonic acid

Origin of Product

United States

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